Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine rings are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The synthetic route typically involves the use of triazole and piperidine derivatives, which are reacted under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings .
Analyse Chemischer Reaktionen
Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate has several scientific research applications. It is used in the synthesis of novel compounds with potential neuroprotective and anti-neuroinflammatory properties. These compounds are evaluated for their ability to inhibit nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells. Additionally, the compound is used in molecular docking studies to assess its interaction with active residues of specific proteins .
Wirkmechanismus
The mechanism of action of Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways. The compound exerts its effects by inhibiting specific enzymes and receptors involved in neuroinflammation and neuroprotection. The inhibition of these targets leads to a reduction in the production of inflammatory mediators and the promotion of neuronal survival .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as Ethyl 4-amino-1-piperidinecarboxylate. While both compounds contain the piperidine ring, their functional groups and specific applications differ. This compound is unique due to its triazole moiety, which imparts specific pharmacological properties .
Similar compounds include:
- Ethyl 4-amino-1-piperidinecarboxylate
- Piperidine derivatives with various substitutions
Eigenschaften
CAS-Nummer |
90207-14-0 |
---|---|
Molekularformel |
C12H20N4O3 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20N4O3/c1-3-18-11-9-13-14-16(11)10-5-7-15(8-6-10)12(17)19-4-2/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
YQUAENZVWPTGQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CN=NN1C2CCN(CC2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.